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Compound of Interest

Compound Name:
1-Bromo-3,4-difluoro-2-

methoxybenzene

Cat. No.: B1526931 Get Quote

1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7) is a halogenated aromatic

compound that has emerged as a crucial intermediate in the fields of medicinal chemistry,

agrochemicals, and material science.[1] Its unique molecular architecture, featuring a

strategically positioned bromine atom alongside two fluorine atoms and a methoxy group,

provides a versatile platform for constructing complex molecular targets.[2] The interplay of

these functional groups significantly influences the molecule's reactivity, allowing for selective

chemical transformations.[2] This guide offers a comprehensive overview of its chemical

properties, synthesis, reactivity, and applications, providing researchers and drug development

professionals with the technical insights necessary for its effective utilization.

PART 1: Core Physicochemical Properties
The compound is typically a white to light yellow crystalline powder or a colorless liquid, a

discrepancy often attributable to purity levels.[1][3] Its physical state at ambient temperature is

dictated by its melting point, which is reported to be in the range of 41-45°C.[1] This substance

exhibits good solubility in common organic solvents like dichloromethane and toluene, a

property that facilitates its use in a wide array of reaction conditions.[1]

Data Summary Table
For ease of reference, the key physicochemical properties of 1-Bromo-3,4-difluoro-2-
methoxybenzene are summarized below.
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Property Value Source(s)

CAS Number 888318-22-7 [2][4]

Molecular Formula C₇H₅BrF₂O [4]

Molecular Weight 223.01 g/mol [4]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 41-45 °C [1]

Boiling Point 195.7 ± 35.0 °C (Predicted) [3]

Density 1.615 ± 0.06 g/cm³ (Predicted) [3]

Purity Typically ≥95-98% [4][5]

Solubility
Soluble in toluene,

dichloromethane
[1]

Storage
Store at room temperature in a

cool, dry, well-ventilated area
[4][5]

Structural Representation
The unique substitution pattern is the foundation of this molecule's utility.

Caption: Chemical Structure of 1-Bromo-3,4-difluoro-2-methoxybenzene.

PART 2: Synthesis Methodologies
Several synthetic routes to 1-Bromo-3,4-difluoro-2-methoxybenzene have been established,

often starting from more readily available difluorinated precursors. A common and effective

method involves the methylation of the corresponding phenol, 4-bromo-2,3-difluorophenol.

Experimental Protocol: Synthesis via Phenolic
Methylation
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This protocol describes the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene from 4-

bromo-2,3-difluorophenol. The choice of a methylating agent like iodomethane and a mild base

such as potassium carbonate is standard for O-methylation of phenols. N,N-dimethylformamide

(DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the

cation and leaving the carbonate anion more reactive.

Step-by-Step Methodology:

Reaction Setup: To a suspension of 4-bromo-2,3-difluorophenol (1.0 eq.) and potassium

carbonate (1.2 eq.) in N,N-dimethylformamide (DMF), add iodomethane (1.5 eq.) dropwise at

room temperature.[6]

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-72

hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Workup: Upon completion, filter the reaction mixture to remove insoluble inorganic salts.[6]

Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. To the

resulting residue, add dichloromethane and water. Transfer the mixture to a separatory

funnel and extract the aqueous layer with dichloromethane.[6]

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.[6] Further purification can be

achieved by column chromatography on silica gel if necessary.
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Caption: Workflow for the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene.

PART 3: Chemical Reactivity and Synthetic Utility
The reactivity of 1-Bromo-3,4-difluoro-2-methoxybenzene is governed by its distinct

functional groups. The carbon-bromine bond is the most labile site for many transformations,

serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[2]

Metal-Catalyzed Cross-Coupling Reactions
The bromine atom is an ideal leaving group for transition-metal-catalyzed cross-coupling

reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This capability is

paramount in drug development, where the modular assembly of complex scaffolds is required.

Causality: The C-Br bond has a lower bond dissociation energy compared to the C-F and C-

O bonds, making it selectively susceptible to oxidative addition by a low-valent metal catalyst

(e.g., Pd(0)).[2] This selective activation is the cornerstone of its utility as a synthetic building

block.

Nucleophilic Aromatic Substitution (SₙAr)
While the benzene ring is generally electron-rich, the cumulative electron-withdrawing inductive

effects of the two fluorine atoms can activate the ring towards nucleophilic aromatic
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substitution, particularly at positions ortho and para to the fluorine atoms. However, the

bromine atom is more commonly displaced via coupling reactions rather than direct SₙAr.

Electrophilic Aromatic Substitution (SₑAr)
Further substitution on the aromatic ring is also possible. The directing effects of the existing

substituents must be considered:

Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing due to its powerful

resonance electron-donating effect.[7]

Fluorine Atoms (-F): Deactivating via induction but ortho, para-directing via resonance.[7]

Bromine Atom (-Br): Deactivating via induction but ortho, para-directing via resonance.[7]

The combined influence of these groups makes the C-5 and C-6 positions the most likely sites

for electrophilic attack, with the powerful activating effect of the methoxy group likely

dominating the directing effects.

Reaction Mechanism: Suzuki Cross-Coupling
The Suzuki coupling is a robust method for forming C-C bonds. The diagram below illustrates

the catalytic cycle for the reaction of 1-Bromo-3,4-difluoro-2-methoxybenzene with an

organoboron compound.
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Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

PART 4: Applications in Research and Development
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1-Bromo-3,4-difluoro-2-methoxybenzene is primarily utilized as a building block for

synthesizing more complex molecules.[2]

Pharmaceuticals: The difluoromethoxybenzene motif is present in numerous biologically

active compounds. Fluorine atoms are often incorporated into drug candidates to enhance

metabolic stability, binding affinity, and bioavailability.[8] This compound provides a ready-

made scaffold for introducing this desirable feature. It is a key raw material for synthesizing

new antibacterial and antiviral drugs.[1]

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can impart beneficial

properties to pesticides and herbicides.

Material Science: It serves as a precursor for specialty chemicals and advanced materials,

such as high-performance polymers and dyes, where the specific electronic and physical

properties conferred by the fluoro- and methoxy-substituents are advantageous.[2]

PART 5: Safety and Handling
As a laboratory chemical, 1-Bromo-3,4-difluoro-2-methoxybenzene must be handled with

appropriate precautions.

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes

skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335).[5]

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious

clothing, and suitable gloves.[9] If exposure limits are exceeded, use a full-face respirator.[9]

First-Aid Measures:

Inhalation: Move the victim to fresh air.[9]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

plenty of water.[10]

Eye Contact: Rinse with pure water for at least 15 minutes.[9]
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Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]

[10]

Accidental Release: Avoid dust formation. Collect spillage using appropriate absorbent

material and arrange for disposal. Prevent entry into drains or waterways.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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